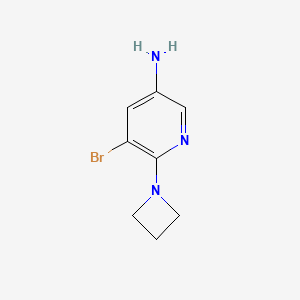
4-((3-Chloro-4-(heptyloxy)phenyl)diazenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-(heptyloxy)aniline, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: Oxidation can yield quinones or other oxygenated derivatives.
Reduction: Reduction typically produces aromatic amines.
Substitution: Substitution reactions result in various substituted derivatives, depending on the electrophile used.
科学的研究の応用
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of (E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s heptyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Haloalkanes: Compounds with one or more halogen atoms, used in various industrial applications.
Uniqueness
(E)-4-[[3-Chloro-4-(heptyloxy)phenyl]diazenyl]aniline is unique due to its specific substitution pattern and the presence of both chloro and heptyloxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in specialized applications, particularly in the synthesis of complex organic molecules and as a versatile reagent in scientific research.
特性
分子式 |
C19H24ClN3O |
|---|---|
分子量 |
345.9 g/mol |
IUPAC名 |
4-[(3-chloro-4-heptoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24ClN3O/c1-2-3-4-5-6-13-24-19-12-11-17(14-18(19)20)23-22-16-9-7-15(21)8-10-16/h7-12,14H,2-6,13,21H2,1H3 |
InChIキー |
VNBMNJCVAXWSMV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


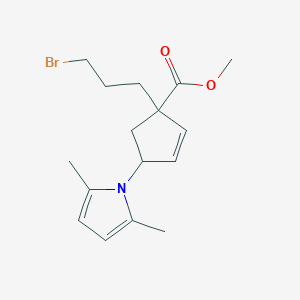
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
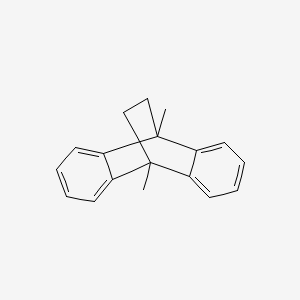
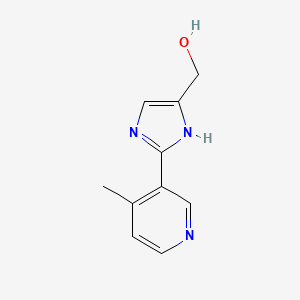
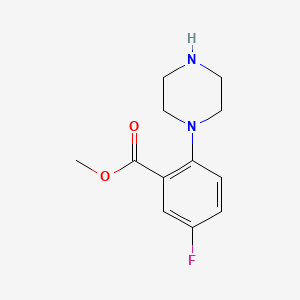
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
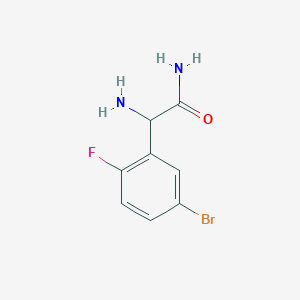
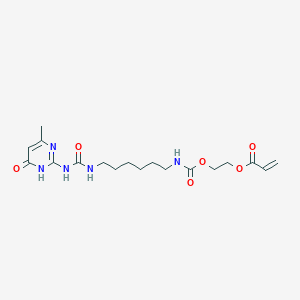
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
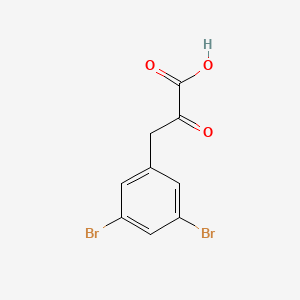
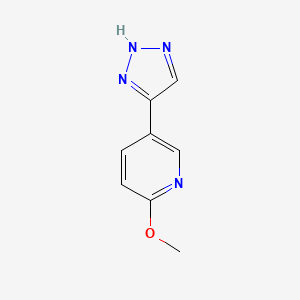
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
